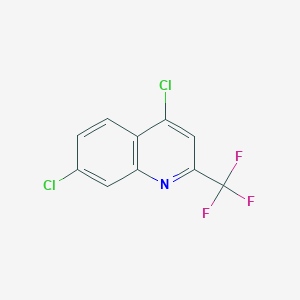

4,7-Dichloro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

4,7-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N and a molar mass of 266.05 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This compound is relatively stable at room temperature but should be kept away from strong oxidants or acids .

Métodos De Preparación

The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline typically involves several steps :

Reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride: This reaction occurs in the presence of 1,2-dichlorobenzene to produce 2-fluoro-1,2-dichlorobenzene.

Reaction of 2-fluoro-1,2-dichlorobenzene with cyanobromide magnesium: This step yields 2-cyano-1,2-dichlorobenzene.

Amadori rearrangement reaction: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene is rearranged into 2-cyano-1,2,3-trichlorobenzene.

Final reaction with trifluoroformate: This step produces this compound.

Análisis De Reacciones Químicas

4,7-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and reduction reactions: These reactions can modify the functional groups attached to the quinoline ring.

Reagents and conditions: Common reagents include aluminum chloride for catalysis and trifluoroformate for introducing the trifluoromethyl group.

Major products: The products depend on the specific reaction conditions and reagents used, but typically involve modifications to the quinoline ring structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,7-Dichloro-2-(trifluoromethyl)quinoline has shown potential as a lead compound in drug development due to its ability to interact with various biological targets. Its applications include:

- Antimalarial Activity : Recent studies indicate that derivatives of this compound exhibit significant antiplasmodial effects against Plasmodium falciparum, with IC50 values lower than those of standard treatments like chloroquine. For instance, a related study reported IC50 values of 6.7 nM for sensitive strains and 8.5 nM for resistant strains .

- Antiviral Properties : The compound has demonstrated efficacy against viral pathogens such as dengue virus serotype 2 (DENV-2), showing potential for development as an antiviral agent .

- Antibacterial and Antifungal Activity : It has been tested against various bacterial strains and fungi, exhibiting effective inhibition at low concentrations. Studies have shown significant activity against Gram-positive bacteria and certain fungal species.

Material Science

The unique chemical properties of this compound make it valuable in the development of advanced materials:

- Organic Synthesis : It serves as a reagent in synthesizing various organic compounds, including fluoroborates and other quinoline derivatives.

- Electronic and Optical Properties : The compound is used in creating materials with specific electronic and optical characteristics due to its structural features.

Biological Studies

Research into the biological effects of this compound has revealed insights into its mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways . The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparación Con Compuestos Similares

4,7-Dichloro-2-(trifluoromethyl)quinoline can be compared to other quinoline derivatives, such as 4,7-dichloroquinoline . While both compounds share a similar quinoline core, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring these specific characteristics .

Similar Compounds

Actividad Biológica

4,7-Dichloro-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biological pathways. For instance, quinoline derivatives often target microtubule polymerization, affecting cell division and proliferation .

- Antiviral Activity : Some studies indicate that quinoline derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. For example, certain derivatives have shown effectiveness against the dengue virus .

- Antimicrobial Properties : The halogenated structure contributes to antimicrobial activity against various pathogens, including drug-resistant strains .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives can induce cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 1.5 |

| K562 | 2.0 |

| HeLa | 0.8 |

These findings suggest that the compound's structural modifications can significantly enhance its efficacy against cancer cells .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Studies have demonstrated that certain compounds within this class exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with hematin crystallization, which is crucial for the parasite's survival .

Antiviral Activity

Research has shown that some derivatives possess antiviral activity against flaviviruses such as dengue and West Nile virus. The compounds demonstrated dose-dependent inhibition in low micromolar ranges . This highlights their potential as therapeutic agents in viral infections.

Case Studies

- Antitumor Agents : A study synthesized a series of 2-(trifluoromethyl)quinolin-4-amine derivatives that exhibited significant anticancer activity through microtubule-targeting mechanisms. The research focused on optimizing structural features to enhance cytotoxicity against prostate and leukemia cell lines .

- Antimalarial Efficacy : In vivo studies assessed the antiplasmodial activity of various quinoline derivatives against both chloroquine-sensitive and resistant strains of P. falciparum. Compounds showed promising results with IC50 values ranging from 150 to 680 nM, indicating their potential for further development as antimalarial agents .

Propiedades

IUPAC Name |

4,7-dichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABBFMFOBKWLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593978 | |

| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702640-95-7 | |

| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.